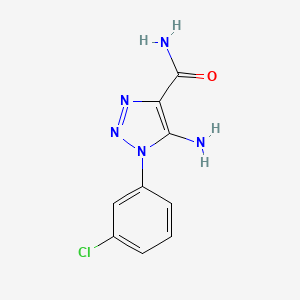

5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 5-amino group, a 3-chlorophenyl moiety at the N1 position, and a carboxamide group at the C4 position. This scaffold is part of a broader class of 5-amino-1-aryl-1H-1,2,3-triazole-4-carboxamides, which are pharmacologically significant due to their modular synthesis and adaptability for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

5-amino-1-(3-chlorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O/c10-5-2-1-3-6(4-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRTUORHDHIUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These reactions often require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce different aromatic or aliphatic groups to the triazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds based on the 5-amino-1-aryl-1H-1,2,3-triazole scaffold. The compound has been evaluated for its efficacy against multiple cancer cell lines.

Case Studies and Findings

A study examined a series of 5-amino-1-aryl-1H-1,2,3-triazoles for their antiproliferative activity against 60 human tumor cell lines across nine cancer types. Notably, compounds containing the triazole scaffold exhibited selective cytotoxicity with lower toxicity to non-tumor cells compared to traditional chemotherapeutics like doxorubicin .

The most promising derivatives demonstrated significant growth inhibition percentages in ovarian cancer (OVCAR-4) cells, suggesting a potential pathway for further structural optimization aimed at enhancing selectivity and potency .

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole | OVCAR-4 | -4.08 |

| 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole | OVCAR-4 | 6.63 |

Treatment for Chagas Disease

Another significant application of 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of Chagas disease caused by Trypanosoma cruzi. Current treatments have limitations due to side effects and efficacy in chronic phases of the disease.

Discovery and Optimization

Research has identified a series of 5-amino-1,2,3-triazole derivatives that showed promise in suppressing parasite burden in infected cells. High-content screening against intracellular Trypanosoma cruzi led to the identification of several lead compounds with improved potency and metabolic stability .

One compound from this series exhibited submicromolar activity (pEC50 > 6), indicating strong potential for further development as a therapeutic agent against Chagas disease .

Additional Applications

Beyond oncology and parasitic infections, the versatility of the triazole scaffold allows exploration in other therapeutic areas:

Antimicrobial Properties

Triazoles are known for their antimicrobial properties. Research into derivatives of 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole has suggested potential applications in combating bacterial infections.

Anti-inflammatory Effects

Emerging studies indicate that some triazole derivatives may exhibit anti-inflammatory properties, offering avenues for treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold is highly versatile, with modifications at the N1 aryl group and the C4 carboxamide moiety driving diverse biological activities. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Triazole-4-Carboxamide Derivatives

Key Findings from Comparative Analysis

Fluorophenyl and methoxyphenyl substituents (e.g., in SNB-75-active derivatives) demonstrate that electron-withdrawing groups may enhance antiproliferative activity, whereas electron-donating groups (e.g., methoxy) could modulate solubility .

Role of C4 Carboxamide Modifications :

- Substitution with 2,4-dimethoxyphenyl or thienylmethyl groups introduces steric and electronic effects that diversify target interactions. For example, the dimethoxyphenyl group in antiproliferative derivatives may engage in π-π stacking with kinase active sites .

Biological Activity Trends :

- The parent compound’s IC50 of 32 µM against LexA cleavage highlights the scaffold’s utility in SOS response inhibition, a mechanism critical for reducing antibiotic resistance . Structural analogues with bulkier N1 substituents (e.g., benzyl or oxazolylmethyl groups) have shown expanded applications, including kinase and antiparasitic targeting .

- The target compound’s 3-chlorophenyl group is structurally analogous to SOS-inhibiting derivatives but lacks direct activity data, suggesting a need for empirical validation .

SAR Insights :

- N-Methylation of amide bonds in the parent scaffold disrupts conformational dynamics, reducing activity and supporting the hypothesis that β-turn mimetic properties are critical for LexA inhibition .

- Halogenation (e.g., chloro, bromo, fluoro) at the N1 aryl position is a common strategy to balance lipophilicity and target affinity across multiple derivatives .

Biological Activity

5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, particularly focusing on anticancer properties and antiparasitic effects, supported by data tables and relevant case studies.

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the amino group and the carboxamide moiety enhances its potential for hydrogen bonding, contributing to its bioactivity. The chlorophenyl group may influence the compound's lipophilicity and selectivity towards specific targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives against various cancer cell lines.

Research Findings

- In Vitro Studies : A study evaluated the activity of several 5-amino-1-aryl-1H-1,2,3-triazoles against 60 human tumor cell lines. The derivatives exhibited selective cytotoxicity with lower toxicity compared to standard chemotherapeutics like doxorubicin .

- Specific Cell Lines : Notably, compounds derived from this scaffold showed promising results against ovarian cancer (OVCAR-4) with growth inhibition percentages ranging from -4.08% to 6.63% .

- Mechanism Insights : The mechanism of action appears to involve interference with cellular proliferation pathways, although detailed mechanistic studies are still ongoing.

Summary Table: Anticancer Activity of Selected Compounds

Antiparasitic Activity

The compound has also been investigated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease.

Case Studies

- Phenotypic Screening : A high-content screening approach was utilized to identify a series of 5-amino-1,2,3-triazole-4-carboxamides that demonstrated significant activity against T. cruzi in VERO cells. Compound 3 emerged as the most potent with submicromolar activity (pEC50 > 6) .

- Animal Models : In vivo studies indicated that one optimized compound significantly suppressed parasite burden in mouse models of Chagas' disease, highlighting its potential as a new therapeutic agent .

Summary Table: Antiparasitic Activity Against Trypanosoma cruzi

Structural Optimization and Future Directions

The optimization of the triazole scaffold has been crucial for enhancing biological activity while minimizing side effects. Structure-activity relationship (SAR) studies suggest that modifications to peripheral substituents can significantly impact potency and selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a multi-component reaction. For example, analogous compounds (e.g., 4-fluorophenyl derivatives) are synthesized via condensation of substituted anilines (e.g., 3-chloroaniline) with isocyanides, followed by sodium azide treatment under controlled temperatures (60–80°C) . Optimization may involve adjusting solvent systems (e.g., DMF/water mixtures), catalyst loadings (e.g., CuI at 10 mol%), and reaction time (12–24 hrs) to improve yield and purity.

Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?

- Methodological Answer : Low solubility is a common limitation for triazole-carboxamides . Strategies include:

- Using co-solvents (e.g., DMSO ≤1% v/v) to maintain compound stability while minimizing cellular toxicity.

- Designing prodrugs with hydrophilic moieties (e.g., phosphate esters) to enhance solubility .

- Employing nanoformulation techniques (e.g., liposomal encapsulation) for controlled release in biological systems.

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and triazole carbons .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion detection ([M+H]⁺ at m/z 308.7).

- Elemental Analysis : Validate empirical formula (C₁₀H₈ClN₅O) with ≤0.3% deviation .

Q. How can researchers evaluate the enzyme selectivity of this compound in inhibition assays?

- Methodological Answer : Use competitive inhibition assays with recombinant enzymes (e.g., carbonic anhydrase isoforms). Measure IC₅₀ values via fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) and compare inhibition kinetics (Kᵢ) across isoforms to determine selectivity . Include positive controls (e.g., acetazolamide) and validate with crystallographic docking studies to identify binding interactions .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or isoform-specific effects . To resolve:

- Perform enzyme kinetics under standardized conditions (e.g., Tris-HCl buffer, pH 7.4).

- Use site-directed mutagenesis to probe active-site residues (e.g., Zn²⁺-coordinating histidines in carbonic anhydrase).

- Validate with molecular dynamics simulations to assess binding stability and allosteric effects .

Q. What computational strategies can predict the bioactivity of novel derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Optimize derivatives with DFT (B3LYP/6-31G*) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with inhibitory activity .

- QSAR Modeling : Train models using experimental IC₅₀ data and descriptors (e.g., logP, polar surface area) to prioritize synthesis targets.

- Docking Studies : Use AutoDock Vina to screen derivatives against enzyme crystal structures (PDB IDs: 3F2D, 4XYZ) .

Q. How can pharmacokinetic challenges (e.g., poor bioavailability) be addressed in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance intestinal absorption.

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).

- In Silico ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce P-glycoprotein efflux .

Q. What experimental frameworks are recommended for studying synergistic effects with other therapeutics?

- Methodological Answer :

- Combinatorial Screening : Test dose matrices (e.g., 5 × 5 concentrations) with standard drugs (e.g., cisplatin) in cell viability assays (MTT/WST-1).

- Isobologram Analysis : Calculate combination indices (CI <1 indicates synergy) using CompuSyn software.

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways modulated by the combination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.